

# Application Note: Evaluating the Cytotoxicity of PIM-35 in Neuroblastoma Cell Lines

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## Compound of Interest

Compound Name: PIM-35

Cat. No.: B137230

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## Introduction

Neuroblastoma is the most prevalent extracranial solid tumor in children, often associated with poor prognosis in high-risk cases.[1][2] The PIM family of serine/threonine kinases, comprising PIM-1, PIM-2, and PIM-3, has been identified as a key player in the tumorigenesis of various cancers, including neuroblastoma.[3] Elevated expression of PIM kinases in neuroblastoma correlates with poor overall survival, making them a promising therapeutic target.[4][5] PIM kinases are involved in critical cellular processes such as cell cycle progression, proliferation, and apoptosis.[6][7]

This application note describes a detailed protocol for assessing the cytotoxic effects of **PIM-35**, a novel pan-PIM kinase inhibitor, on neuroblastoma cell lines. The methodologies provided herein offer a framework for researchers and drug development professionals to evaluate the in vitro efficacy of potential therapeutic compounds targeting the PIM kinase pathway.

## Materials and Methods

### Cell Lines and Culture

A panel of human neuroblastoma cell lines was used to assess the cytotoxicity of **PIM-35**. These cell lines represent different genetic backgrounds of neuroblastoma.

- SK-N-AS (ATCC® CRL-2137™)
- SK-N-BE(2) (ATCC® CRL-2271™)

- SH-SY5Y (ATCC® CRL-2266™)

All cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

## PIM-35 Compound Preparation

**PIM-35** was dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Serial dilutions were then prepared in complete culture medium to achieve the desired final concentrations for the experiments. The final DMSO concentration in all treatments, including vehicle controls, was maintained at less than 0.1%.

## Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of **PIM-35** was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.<sup>[8]</sup>

Protocol:

- **Cell Seeding:** Neuroblastoma cells were seeded in 96-well plates at a density of  $5 \times 10^3$  cells per well in 100 µL of complete culture medium and incubated for 24 hours.
- **Compound Treatment:** After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of **PIM-35** (0.1 µM to 100 µM) or vehicle control (DMSO).
- **Incubation:** The plates were incubated for 72 hours at 37°C and 5% CO<sub>2</sub>.
- **MTT Addition:** Following incubation, 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.
- **Formazan Solubilization:** The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader.

- **Data Analysis:** The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC<sub>50</sub> (half-maximal inhibitory concentration) values were determined by non-linear regression analysis using GraphPad Prism software.

## Apoptosis Assay (Annexin V-FITC/PI Staining)

To determine if the cytotoxic effects of **PIM-35** were due to the induction of apoptosis, an Annexin V-FITC and Propidium Iodide (PI) staining assay was performed, followed by flow cytometry analysis.

Protocol:

- **Cell Treatment:** Cells were seeded in 6-well plates and treated with **PIM-35** at its IC<sub>50</sub> concentration for 48 hours.
- **Cell Harvesting:** Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
- **Staining:** 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension, and the cells were incubated in the dark for 15 minutes at room temperature.
- **Flow Cytometry:** The stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive).

## Results

### PIM-35 Induces Dose-Dependent Cytotoxicity in Neuroblastoma Cell Lines

**PIM-35** demonstrated potent cytotoxic effects on all three neuroblastoma cell lines in a dose-dependent manner. The IC<sub>50</sub> values after 72 hours of treatment are summarized in the table below.

Cell Line	PIM-35 IC <sub>50</sub> (μM)
SK-N-AS	38.5
SK-N-BE(2)	35.2
SH-SY5Y	45.8

Table 1: IC<sub>50</sub> values of **PIM-35** in neuroblastoma cell lines after 72 hours of treatment as determined by MTT assay.

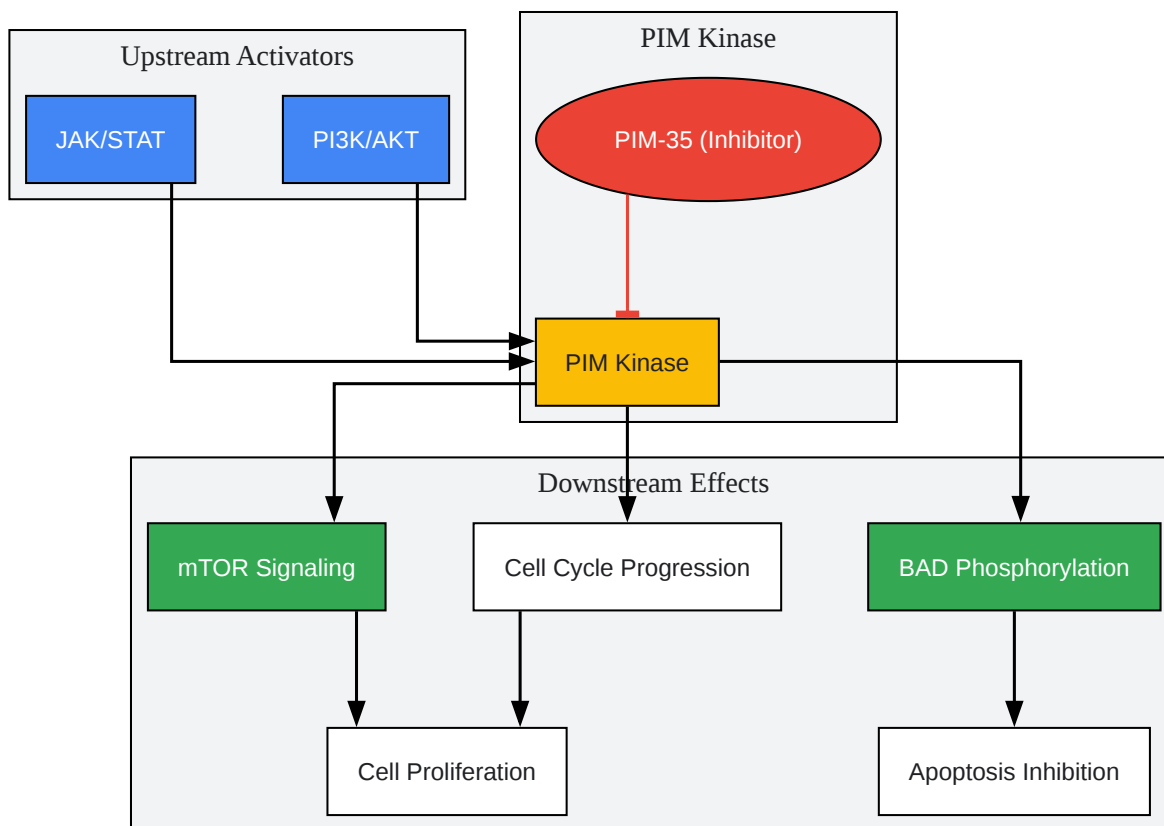
## PIM-35 Induces Apoptosis in Neuroblastoma Cells

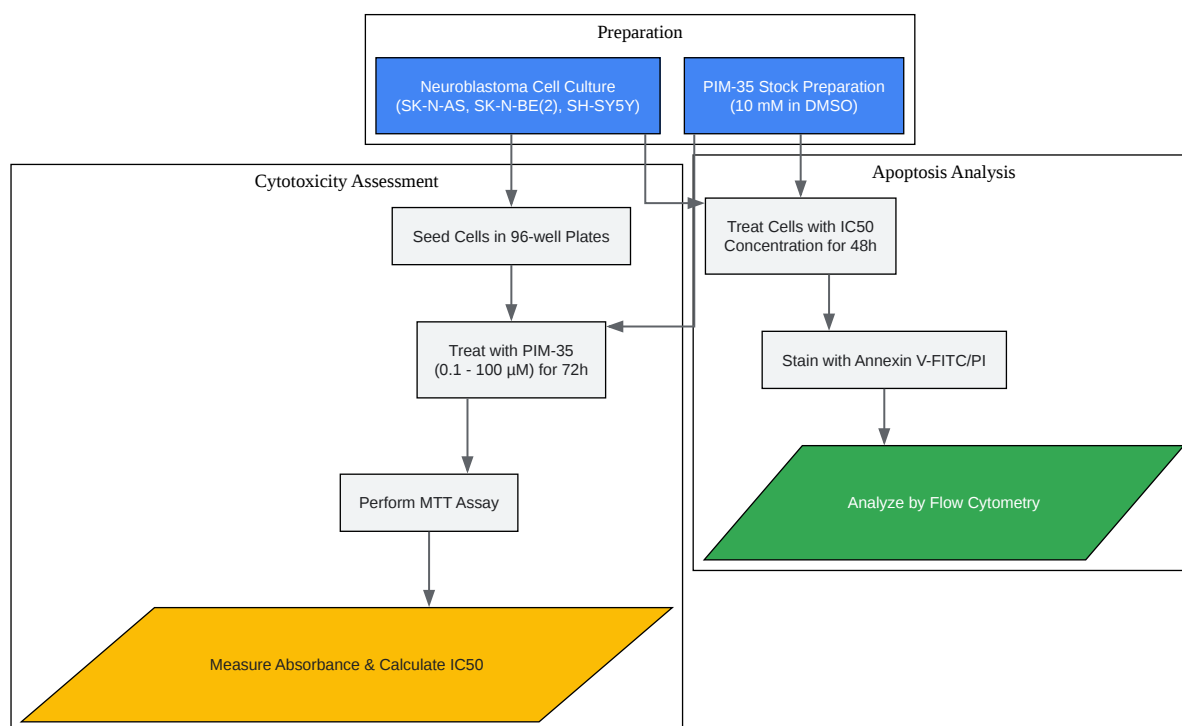
Treatment with **PIM-35** at the respective IC<sub>50</sub> concentrations for 48 hours led to a significant increase in the percentage of apoptotic cells in all tested cell lines, as determined by Annexin V/PI staining.

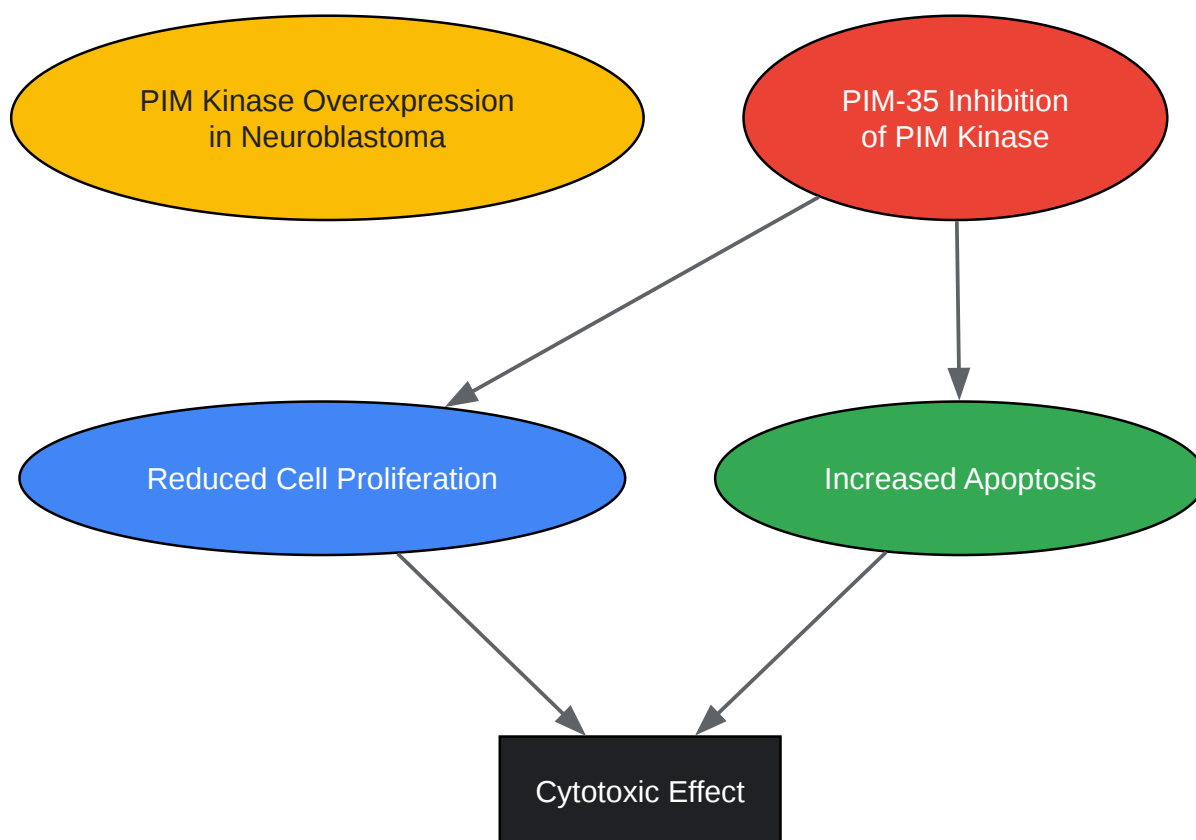
Cell Line	Treatment	% Apoptotic Cells (Annexin V+)
SK-N-BE(2)	Vehicle Control	5.2%
SK-N-BE(2)	PIM-35 (35.2 μM)	48.7%

Table 2: Percentage of apoptotic SK-N-BE(2) cells after 48 hours of treatment with **PIM-35** at its IC<sub>50</sub> concentration.

## Visualizations







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